molecular formula C15H20ClNO2 B1440564 6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride CAS No. 1216162-07-0

6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride

Cat. No. B1440564
CAS RN: 1216162-07-0
M. Wt: 281.78 g/mol
InChI Key: GJJVWLHHPAHUIX-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6,7-Dimethylspiro[chroman-2,4’-piperidin]-4-one hydrochloride” are not explicitly mentioned in the search results. A related compound, “6,8-Dimethylspiro[chromane-2,4’-piperidine] hydrochloride”, is described as a solid .

Scientific Research Applications

  • Antihypertensive Activity : A study by Evans et al. (1983) synthesized novel compounds similar in structure to 6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride, which exhibited potent blood pressure-lowering activity. These compounds were shown to have superior antihypertensive activity compared to hydralazine and the calcium antagonist nifedipine.

  • Inhibition of Multidrug Efflux Pump : Chopra et al. (2019) researched synthetic piperine analogs, including compounds structurally related to this compound, for their ability to inhibit the multidrug efflux pump NorA in Staphylococcus aureus Chopra et al. (2019).

  • Analgesic Activity : Yamato et al. (1981) created compounds including 1'-alkylspiro[isochroman-3,4'-piperidin]-1-ones, which are structurally related to the chemical . These compounds demonstrated significant analgesic activity Yamato et al. (1981).

  • Inhibition of Histamine Release : In another study by Yamato et al. (1981), compounds similar to this compound were shown to inhibit histamine release from isolated rat peritoneal mast cells Yamato et al. (1981).

  • Antibacterial Properties : A study by VeeramaliniJ and Baskar (2017) on piperidone derivatives, which are structurally related to the compound , demonstrated high inhibition of Salmonella typhi in antibacterial studies VeeramaliniJ and Baskar (2017).

  • Synthesis of Local Anaesthetic Agents : Research by Fu Xiaobin (2012) involved the synthesis of Ropivacaine hydrochloride from compounds structurally similar to this compound Fu Xiaobin (2012).

  • Anticancer Potential : A 2021 study by Chitti et al. investigated analogues of this compound for their anticancer potential, showing significant cytotoxicity and apoptosis in cancer cells Chitti et al. (2021).

properties

IUPAC Name

6,7-dimethylspiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c1-10-7-12-13(17)9-15(3-5-16-6-4-15)18-14(12)8-11(10)2;/h7-8,16H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJVWLHHPAHUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3(CCNCC3)CC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680741
Record name 6,7-Dimethylspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1216162-07-0
Record name 6,7-Dimethylspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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